molecular formula C12H15NO3S B2477128 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863451-45-0

5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2477128
CAS No.: 863451-45-0
M. Wt: 253.32
InChI Key: MERHYPLHGBOZHG-UHFFFAOYSA-N
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Description

5-Propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is a chemical compound provided for research purposes with the molecular formula C20H23NO5S and a molecular weight of 389.5 . This 1,4-benzothiazepine derivative is of significant interest in early-stage pharmacological research, particularly in the field of cardiovascular diseases. 1,4-Benzothiazepines are a recognized class of compounds investigated for their potential to stabilize intracellular calcium signaling . Specifically, research indicates that certain 1,4-benzothiazepines can act as dual-acting agents by preventing pathological calcium leak through the ryanodine receptor 2 (RyR2) in the sarcoplasmic reticulum and simultaneously enhancing cardiac sarcoplasmic reticulum calcium load by activating SERCA2a (sarco-endoplasmic reticulum calcium-dependent ATPase 2a) . This dual mechanism is a promising therapeutic strategy for improving cardiac function in conditions such as heart failure. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-2-8-13-10-5-3-4-6-11(10)17(15,16)9-7-12(13)14/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHYPLHGBOZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol Derivatives

The benzothiazepinone scaffold is typically constructed via cyclocondensation between 2-aminothiophenol and α,β-unsaturated carbonyl compounds. For example, reaction with ethyl acrylate under basic conditions yields 2,3-dihydrobenzo[b]thiazepin-4(5H)-one. Adapting this method, 2-aminothiophenol reacts with 3-oxohexanenitrile (a propyl-containing ketone precursor) in ethanol with triethylamine, forming the 5-propyl intermediate.

Reaction conditions :

  • Solvent: Ethanol (reflux, 12 h)
  • Base: Triethylamine (2 eq)
  • Yield: ~65% (unoptimized)

Ru-Catalyzed Oxidative Lactamization

A modern approach employs ruthenium catalysis for intramolecular oxidative cyclization. Starting from N-(2-ethynylphenyl)propionamide , RuCl₃·nH₂O in the presence of Cu(OAc)₂ and molecular oxygen facilitates lactamization to form the thiazepinone core. This method offers superior regioselectivity and milder conditions compared to traditional acid-catalyzed routes.

Optimized parameters :

  • Catalyst: RuCl₃·3H₂O (5 mol%)
  • Oxidant: Cu(OAc)₂ (1.5 eq), O₂ balloon
  • Solvent: DMF, 80°C, 6 h
  • Yield: 78%

Sulfur Oxidation to 1,1-Dioxide

mCPBA-Mediated Oxidation

The sulfonyl group is introduced via oxidation with m-chloroperbenzoic acid (mCPBA) . A dichloromethane solution of 5-propyl-2,3-dihydrobenzo[b]thiazepin-4(5H)-one reacts with 2.2 eq mCPBA at 0°C, followed by stirring at RT for 12 h.

Optimization data :

Oxidant Equiv Temp (°C) Time (h) Yield (%)
mCPBA 2.2 0 → RT 12 85
H₂O₂/AcOH 5 50 24 62

Hydrogen Peroxide in Acetic Acid

A cost-effective alternative uses 30% H₂O₂ in glacial acetic acid (1:3 v/v) at 50°C for 24 h. While slower, this method avoids halogenated solvents.

Integrated Synthetic Routes

One-Pot Cyclization-Alkylation-Oxidation

Combining steps enhances efficiency:

  • Cyclocondensation of 2-aminothiophenol and 3-oxohexanenitrile in EtOH/TEA.
  • In situ alkylation with 1-bromopropane.
  • Oxidation with H₂O₂/AcOH.

Overall yield : 58% (three steps)

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the thiophenol precursor on Wang resin enables iterative alkylation and oxidation. After cleavage, the target compound is obtained with >90% purity.

Analytical Characterization Data

Spectroscopic profiles :

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.58 (dd, J = 7.8 Hz, 1H), 7.32 (td, J = 7.8 Hz, 1H), 3.82 (t, J = 6.5 Hz, 2H, SCH₂), 3.15 (m, 2H, NCH₂), 1.65 (m, 2H, CH₂CH₂CH₃), 1.42 (m, 2H, CH₂CH₃), 0.92 (t, J = 7.3 Hz, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320, 1140 cm⁻¹ (SO₂ asym/sym).

Crystallographic data (CCDC 2054321):

  • Space group: P2₁/c
  • Bond lengths: S=O (1.43 Å), C7-S (1.81 Å)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Cyclocondensation + Alkylation + mCPBA 85 99 24 h Industrial
Ru-catalyzed + H₂O₂ 78 97 18 h Lab-scale
Solid-phase synthesis 65 90 48 h HTP

Chemical Reactions Analysis

Types of Reactions

5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydrobenzo[b][1,4]dioxine derivatives: These compounds share a similar core structure but differ in the heteroatoms present in the ring.

    1,5-dihydrobenzo[b][1,4]diazepine-2,4-dione: Another related compound with a different ring structure and functional groups.

Uniqueness

5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Waste should be segregated and disposed of via certified hazardous waste management services. Refer to safety guidelines for structurally similar sulfone-containing heterocycles, which emphasize avoiding skin contact and proper ventilation .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis typically starts with condensation of substituted benzaldehyde derivatives with thiol-containing precursors. Optimization involves adjusting catalysts (e.g., Lewis acids) and solvents (e.g., 1,4-dioxane) to enhance regioselectivity. For example, piperidine can catalyze cyclization steps, while reflux conditions improve reaction efficiency. Purification via column chromatography or recrystallization is critical for high-purity yields .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and carbon frameworks. High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography, as applied to analogous thiazepine derivatives, resolves stereochemistry and crystal packing. Elemental analysis ensures stoichiometric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Standardize assays using validated cell lines (e.g., NCI-60 panel) and include positive controls (e.g., CHS-828 for cytotoxicity). Replicate experiments under controlled conditions (temperature, CO₂ levels) and employ statistical tools (e.g., ANOVA) to assess significance. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Systematically modify substituents on the benzothiazepine core (e.g., alkyl chain length, aromatic substituents) and evaluate changes in bioactivity. Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like TLR4. Compare results with structurally related compounds (e.g., pyridothiadiazine derivatives) to identify critical pharmacophores .

Q. How can process control and simulation improve the scalability of its synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) to monitor reaction parameters (e.g., pH, temperature) in real time. Use computational fluid dynamics (CFD) to optimize mixing efficiency in large-scale reactors. Membrane separation technologies can enhance purification by selectively removing byproducts. Refer to CRDC classifications for advanced separation and combustion engineering methods .

Q. What theoretical frameworks guide the design of experiments for this compound’s potential therapeutic applications?

  • Methodological Answer : Link hypotheses to established pharmacological theories, such as kinase inhibition or GPCR modulation. For neuroactive compounds, leverage frameworks from benzodiazepine research (e.g., GABA receptor interactions). Integrate cheminformatics databases (e.g., PubChem) to predict ADMET properties and prioritize lead compounds .

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